molecular formula C27H38O7 B1257936 pseudopterosin B CAS No. 104855-21-2

pseudopterosin B

Cat. No.: B1257936
CAS No.: 104855-21-2
M. Wt: 474.6 g/mol
InChI Key: UDURMGJKGORCRS-PSXKBTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudopterosin B is a marine diterpene glycoside isolated from the octocoral Antillogorgia elisabethae (formerly Pseudopterogorgia elisabethae ) . This compound is part of a family of natural products known for a wide spectrum of potent biological activities, which includes anti-inflammatory, analgesic, and wound-healing properties . A key mechanism of action identified for pseudopterosins is the inhibition of the pro-inflammatory Nuclear Factor Kappa B (NF-κB) signaling pathway . Research indicates that pseudopterosin treatment blocks the phosphorylation of key NF-κB components, p65 and IκBα, leading to a significant reduction in the secretion of pro-inflammatory cytokines such as IL-6, TNFα, and MCP-1 in models of triple-negative breast cancer and monocytic leukemia . This NF-κB inhibition appears to be mediated through the activation of the glucocorticoid receptor (GR), providing a distinct mechanism of action from direct antioxidant activity . Consequently, Pseudopterosin B holds substantial research value for investigating novel anti-inflammatory therapies, modulating the tumor microenvironment, and exploring immune cell communication in cancer biology . Furthermore, studies demonstrate its efficacy in skin sensitization models, where it attenuates dendritic cell activation and cytokine secretion, showing comparable efficacy to the corticosteroid dexamethasone . Pseudopterosin B is offered for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

104855-21-2

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate

InChI

InChI=1S/C27H38O7/c1-12(2)9-17-10-14(4)18-8-7-13(3)20-22(18)21(17)15(5)23(30)25(20)34-27-26(33-16(6)28)24(31)19(29)11-32-27/h9,13-14,17-19,24,26-27,29-31H,7-8,10-11H2,1-6H3/t13-,14-,17-,18+,19+,24-,26+,27-/m0/s1

InChI Key

UDURMGJKGORCRS-PSXKBTAYSA-N

SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)OC(=O)C)O)C)C=C(C)C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)OC(=O)C)O)C)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)OC(=O)C)O)C)C=C(C)C)C

Synonyms

OAS-1000
pseudopterosin A
pseudopterosin B
pseudopterosin C
pseudopterosin D
pseudopterosin E
pseudopterosins

Origin of Product

United States

Scientific Research Applications

Inhibition of Breast Cancer Cell Proliferation

Research indicates that pseudopterosin B can inhibit the proliferation of triple-negative breast cancer cells (MDA-MB-231). A study demonstrated that treatment with pseudopterosin B significantly reduced cell invasion in a three-dimensional matrix model, with invasion area decreasing by up to 73% over 72 hours . This effect is attributed to the compound's ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for cancer progression.

Modulation of Cytokine Release

Pseudopterosin B has been shown to block the release of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in cancer cell lines. This modulation occurs through the activation of the glucocorticoid receptor, which interacts with NF-κB signaling . The ability to regulate cytokine levels suggests potential applications in managing inflammation associated with cancer therapies.

Anti-inflammatory Applications

Pseudopterosin B exhibits potent anti-inflammatory properties. It has been reported to effectively reduce inflammation in various models, including:

  • Topical Inflammation : In clinical trials, pseudopterosins demonstrated superior efficacy compared to traditional anti-inflammatory drugs like indomethacin .
  • Skin Conditions : Pseudopterosin B may be beneficial for treating conditions such as psoriasis and other inflammatory skin disorders due to its ability to inhibit pro-inflammatory pathways .

Analgesic Effects

The analgesic properties of pseudopterosin B have been highlighted in studies demonstrating its effectiveness in alleviating pain associated with traumatic injuries and surgical procedures. Its non-narcotic nature makes it a promising candidate for pain management without the risks associated with opioid medications .

Cosmetic Applications

Pseudopterosin B is recognized for its potential in cosmetic formulations due to its anti-inflammatory and skin-healing properties. It is among the first marine natural products licensed for use in cosmetic skincare products, indicating its commercial viability and effectiveness in promoting skin health .

Summary of Key Findings

Application AreaFindings
AnticancerInhibits proliferation and invasion of breast cancer cells; modulates cytokine release
Anti-inflammatoryEffective in reducing inflammation; superior efficacy compared to traditional drugs
AnalgesicNon-narcotic pain relief; effective for post-operative and traumatic pain
CosmeticLicensed for use in skincare; promotes skin healing and reduces inflammation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pseudopterosin B
Reactant of Route 2
pseudopterosin B

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